molecular formula C7H15Br2N B1378447 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide CAS No. 1421601-96-8

2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide

Cat. No.: B1378447
CAS No.: 1421601-96-8
M. Wt: 273.01 g/mol
InChI Key: ANVWKHJYNZBODE-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is a chemical compound that belongs to the class of organic bromides. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol in the presence of hydrobromic acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Hydrobromic acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or bromides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include brominated oxides and hydroxyl derivatives.

    Reduction: Products include ethyl derivatives and dehalogenated compounds.

Scientific Research Applications

2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide involves the interaction of the bromine atom with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 2-Bromoethylammonium bromide
  • 2-(Bromomethyl)pyridine hydrobromide

Uniqueness

2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is unique due to its specific structure, which includes a pyrrolidine ring and a bromoethyl group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVWKHJYNZBODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-96-8
Record name 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
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2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
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2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
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2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
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Reactant of Route 6
2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide

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